2-(4-chlorophenoxy)-2-methyl-N-(pyridin-2-yl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(pyridin-2-yl)propanamide is a chemical compound that features a chlorophenoxy group, a methyl group, and a pyridinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(pyridin-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Research into its pharmacological properties may reveal applications in treating diseases or conditions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-2-methyl-N-(pyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-(4-chlorophenoxy)-2-methyl-N-(pyridin-3-yl)propanamide: Similar structure but with the pyridinyl group attached at the 3-position instead of the 2-position.
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-2-methyl-N-(pyridin-2-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-15(2,20-12-8-6-11(16)7-9-12)14(19)18-13-5-3-4-10-17-13/h3-10H,1-2H3,(H,17,18,19) |
InChI Key |
IWAULKMTKMHMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=N1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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